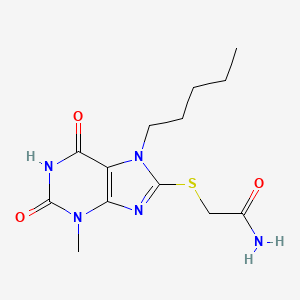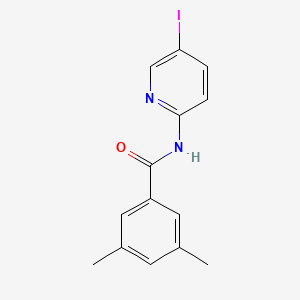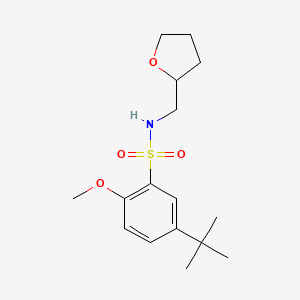![molecular formula C20H17ClFN3O2 B2399726 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1226438-05-6](/img/structure/B2399726.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process might include:
Starting Material Selection: Begin with appropriate precursors that contain the required structural motifs.
Functional Group Transformation: Conduct chemical reactions that introduce or modify functional groups, such as halogenation, oxidation, and reduction.
Cyclization: Form the benzo[b][1,6]naphthyridine core through cyclization reactions.
Acetamide Formation: Introduce the acetamide group using standard amidation reactions.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The process would also need to ensure high yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of additional functional groups.
Reduction: Reduction reactions might be performed using agents such as lithium aluminum hydride or sodium borohydride to modify ketone or nitro functionalities.
Substitution: Substitution reactions, including nucleophilic or electrophilic substitution, can be carried out to replace functional groups with others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nucleophiles in suitable solvents under controlled conditions.
Major Products Formed:
Oxidation Products: May result in carboxylic acids or ketones.
Reduction Products: Can yield alcohols or amines.
Substitution Products: Depend on the specific reagents and conditions used.
科学研究应用
Chemistry:
Structural Analysis: Used in studies to understand molecular geometry, electronic distribution, and reactivity.
Reagent Development: Employed as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Medicine:
Drug Development: Explored for potential pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry:
Materials Science: Applied in the development of new materials with specific electronic or structural properties.
Chemical Synthesis: Used as a building block in the synthesis of more complex industrial chemicals.
作用机制
Mechanism: The compound’s mechanism of action can involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on its structural features and the specific biological system under investigation.
Molecular Targets and Pathways:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding or catalysis.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine: Shares the core structure but lacks the acetamide and fluorophenyl modifications.
N-(4-fluorophenyl)acetamide: Contains the acetamide and fluorophenyl groups but lacks the complex naphthyridine core.
Uniqueness: This compound stands out due to its combined structural elements, which confer unique chemical and biological properties, making it a valuable subject for diverse research applications.
属性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-12-1-6-17-15(9-12)20(27)16-10-25(8-7-18(16)24-17)11-19(26)23-14-4-2-13(22)3-5-14/h1-6,9H,7-8,10-11H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCSPFVRCYHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2399651.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)

![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide](/img/structure/B2399658.png)


![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/new.no-structure.jpg)
![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
